molecular formula C11H11N3O2 B015024 1-Benzyl-3-cyanoacetylurea CAS No. 126245-46-3

1-Benzyl-3-cyanoacetylurea

Cat. No. B015024
CAS RN: 126245-46-3
M. Wt: 217.22 g/mol
InChI Key: FUVJSFKTZYVBCV-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyanoacetylurea (1-BCAU) is an important organic compound used in various scientific research applications. It is a versatile compound that can be used in different ways, including its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Anti-Convulsant Preparation

“1-Benzyl-3-cyanoacetylurea” is an intermediate in the preparation of anti-convulsants . Anti-convulsants are medications that prevent or reduce the severity of seizures. They are used in the treatment of epilepsy and other neurological disorders.

Drug Discovery

The compound has found broad applications in drug discovery . Drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. It’s an important area of research in medicinal chemistry.

Organic Synthesis

“1-Benzyl-3-cyanoacetylurea” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science practiced by chemists and is used in the preparation of many commercially useful compounds.

Polymer Chemistry

The compound is used in polymer chemistry . Polymer chemistry is a sub-discipline of chemistry that focuses on the chemical synthesis, structure, chemical and physical properties of polymers and macromolecules.

Supramolecular Chemistry

“1-Benzyl-3-cyanoacetylurea” is used in supramolecular chemistry . Supramolecular chemistry is the domain of chemistry concerning chemical systems composed of a discrete number of assembled molecular subunits or components.

Bioconjugation

The compound is used in bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Chemical Biology

“1-Benzyl-3-cyanoacetylurea” is used in chemical biology . Chemical biology is a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques and tools, often compounds produced through synthetic chemistry, to the study and manipulation of biological systems.

Fluorescent Imaging

The compound is used in fluorescent imaging . Fluorescent imaging is a method used in cellular biology to visualize and study the properties of organic substances such as protein, genetic material, and other biomolecules.

Mechanism of Action

properties

IUPAC Name

N-(benzylcarbamoyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJSFKTZYVBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392461
Record name 1-BENZYL-3-CYANOACETYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-cyanoacetylurea

CAS RN

126245-46-3
Record name 1-BENZYL-3-CYANOACETYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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